Cas no 156941-55-8 (2-(2-methoxynaphthalen-1-yl)acetaldehyde)

2-(2-Methoxynaphthalen-1-yl)acetaldehyde is a versatile organic intermediate with a naphthalene backbone functionalized by a methoxy group and an acetaldehyde side chain. Its structure makes it valuable in synthetic chemistry, particularly for constructing complex aromatic systems and heterocycles. The methoxy group enhances solubility and reactivity, while the aldehyde functionality allows for further derivatization via condensation, reduction, or nucleophilic addition reactions. This compound is useful in pharmaceutical and materials science research, serving as a precursor for bioactive molecules or advanced polymers. Its stability under standard conditions and well-defined reactivity profile contribute to its reliability in multistep synthetic routes.
2-(2-methoxynaphthalen-1-yl)acetaldehyde structure
156941-55-8 structure
Product name:2-(2-methoxynaphthalen-1-yl)acetaldehyde
CAS No:156941-55-8
MF:C13H12O2
MW:200.233183860779
CID:4606802
PubChem ID:54479553

2-(2-methoxynaphthalen-1-yl)acetaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methoxynaphthalen-1-yl)acetaldehyde
    • Inchi: 1S/C13H12O2/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7,9H,8H2,1H3
    • InChI Key: XOAVYDZXOVOAJE-UHFFFAOYSA-N
    • SMILES: C1(CC=O)=C2C(C=CC=C2)=CC=C1OC

2-(2-methoxynaphthalen-1-yl)acetaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1448660-10.0g
2-(2-methoxynaphthalen-1-yl)acetaldehyde
156941-55-8 93%
10.0g
$3191.0 2023-07-10
Enamine
EN300-1448660-1.0g
2-(2-methoxynaphthalen-1-yl)acetaldehyde
156941-55-8 93%
1.0g
$743.0 2023-07-10
Enamine
EN300-1448660-2.5g
2-(2-methoxynaphthalen-1-yl)acetaldehyde
156941-55-8 93%
2.5g
$1454.0 2023-07-10
Aaron
AR01DWEM-250mg
2-(2-methoxynaphthalen-1-yl)acetaldehyde
156941-55-8 95%
250mg
$530.00 2025-02-09
Aaron
AR01DWEM-1g
2-(2-methoxynaphthalen-1-yl)acetaldehyde
156941-55-8 93%
1g
$1047.00 2025-03-30
Aaron
AR01DWEM-50mg
2-(2-methoxynaphthalen-1-yl)acetaldehyde
156941-55-8 95%
50mg
$265.00 2025-02-09
Enamine
EN300-1448660-100mg
2-(2-methoxynaphthalen-1-yl)acetaldehyde
156941-55-8 93.0%
100mg
$257.0 2023-09-29
1PlusChem
1P01DW6A-100mg
2-(2-methoxynaphthalen-1-yl)acetaldehyde
156941-55-8 95%
100mg
$369.00 2024-06-20
A2B Chem LLC
AX27042-250mg
2-(2-methoxynaphthalen-1-yl)acetaldehyde
156941-55-8 93%
250mg
$422.00 2024-01-03
A2B Chem LLC
AX27042-100mg
2-(2-methoxynaphthalen-1-yl)acetaldehyde
156941-55-8 93%
100mg
$306.00 2024-01-03

Additional information on 2-(2-methoxynaphthalen-1-yl)acetaldehyde

Introduction to 2-(2-methoxynaphthalen-1-yl)acetaldehyde (CAS No. 156941-55-8) in Modern Chemical Research

2-(2-methoxynaphthalen-1-yl)acetaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 156941-55-8, is a significant compound in the realm of organic synthesis and pharmaceutical chemistry. This aromatic aldehyde, featuring a naphthalene core substituted with a methoxy group and an aldehyde functional group, has garnered attention due to its versatile applications in the development of bioactive molecules. The structural motif of this compound, comprising a rigid aromatic system connected to a reactive aldehyde moiety, makes it a valuable intermediate in the synthesis of various pharmacophores.

The chemical structure of 2-(2-methoxynaphthalen-1-yl)acetaldehyde can be described as a naphthalene derivative where the first position is substituted with an acetaldehyde group (CH₃CHO), and the second position is methoxylated (OCH₃). This arrangement imparts unique electronic and steric properties to the molecule, which are exploited in multiple synthetic pathways. The presence of the aldehyde group not only allows for further functionalization via condensation reactions but also enables interactions with nucleophiles, making it a cornerstone in constructing more complex molecular architectures.

In recent years, 2-(2-methoxynaphthalen-1-yl)acetaldehyde has been extensively studied for its potential in medicinal chemistry. Its aromatic system serves as a scaffold for designing molecules with specific biological activities. One of the most compelling areas of research involves its role in the synthesis of small-molecule inhibitors targeting enzymes involved in inflammatory and metabolic disorders. The methoxy-substituted naphthalene ring enhances lipophilicity, which is often crucial for drug absorption and distribution within biological systems.

Recent advancements in computational chemistry have further highlighted the significance of 2-(2-methoxynaphthalen-1-yl)acetaldehyde as a key intermediate. Molecular modeling studies have demonstrated that this compound can act as a ligand in protein binding assays, providing insights into its potential as a drug candidate. The aldehyde group facilitates hydrogen bonding interactions, which are critical for stabilizing enzyme-inhibitor complexes. Such interactions are pivotal in designing molecules that exhibit high affinity and selectivity towards target enzymes.

The pharmaceutical industry has been particularly interested in leveraging 2-(2-methoxynaphthalen-1-yl)acetaldehyde for the development of novel therapeutics. For instance, researchers have explored its derivatives as potential antitumor agents. By modifying the substituents on the naphthalene ring or introducing additional functional groups, scientists aim to enhance the cytotoxicity and reduce off-target effects. Preliminary studies suggest that certain analogs exhibit promising activity against cancer cell lines while maintaining good tolerability.

Beyond pharmaceutical applications, 2-(2-methoxynaphthalen-1-yl)acetaldehyde finds utility in materials science and agrochemical research. Its aromatic structure makes it a suitable precursor for synthesizing dyes, pigments, and liquid crystals. Additionally, modifications to its core scaffold can yield compounds with herbicidal or pesticidal properties, contributing to sustainable agricultural practices.

The synthesis of 2-(2-methoxynaphthalen-1-yl)acetaldehyde typically involves multi-step organic reactions starting from commercially available naphthalene derivatives. Common methodologies include methoxylation followed by formylation or oxidation to introduce the aldehyde group. Advances in green chemistry have also led to the development of more sustainable synthetic routes, emphasizing catalytic processes and solvent-free conditions to minimize environmental impact.

In conclusion, 2-(2-methoxynaphthalen-1-yl)acetaldehyde (CAS No. 156941-55-8) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it an indispensable tool in medicinal chemistry, materials science, and agrochemical research. As our understanding of molecular interactions deepens and synthetic methodologies evolve, the potential uses for this compound are likely to expand even further.

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